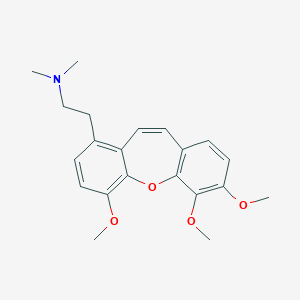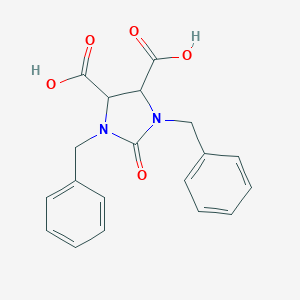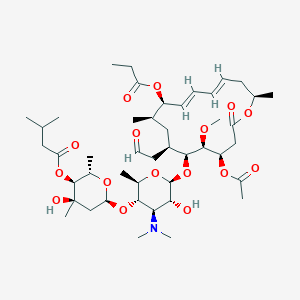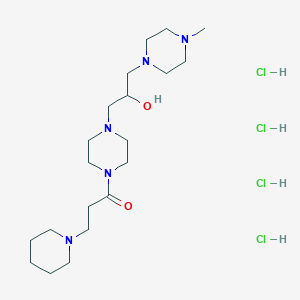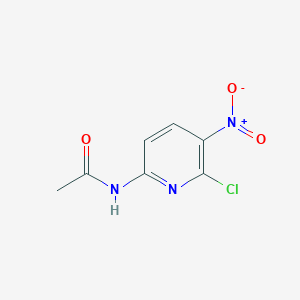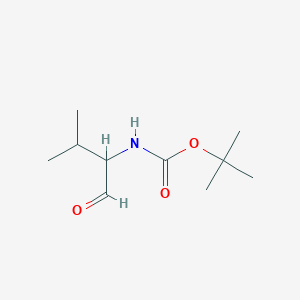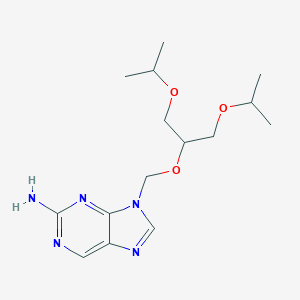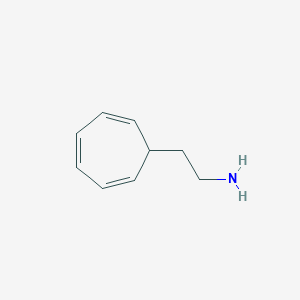
2,4,6-Cycloheptatriene-1-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatriene-1-ethylamine (CHTEA) is a cyclic amine that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of 2,4,6-Cycloheptatriene-1-ethylamine is not fully understood, but it is believed to act as a modulator of various receptors in the body. This includes the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 2,4,6-Cycloheptatriene-1-ethylamine has also been shown to interact with other receptors, including the adenosine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6-Cycloheptatriene-1-ethylamine has a range of biochemical and physiological effects, including the ability to enhance the activity of certain enzymes and modulate the activity of various receptors in the body. It has also been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,6-Cycloheptatriene-1-ethylamine is its unique structure, which makes it an interesting target for synthesis and investigation. However, the compound's complex synthesis method and limited availability can make it difficult to work with in the lab. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its potential applications.
Orientations Futures
There are many potential avenues for future research on 2,4,6-Cycloheptatriene-1-ethylamine. One area of interest is the compound's potential as a therapeutic agent for anxiety disorders, as well as other conditions such as epilepsy and Parkinson's disease. Additionally, further investigation into the compound's mechanism of action and its interactions with various receptors in the body could help to shed light on its potential applications in pharmacology and drug development. Finally, the synthesis of 2,4,6-Cycloheptatriene-1-ethylamine and related compounds could be further optimized to improve yields and make the compound more widely available for research purposes.
In conclusion, 2,4,6-Cycloheptatriene-1-ethylamine is a compound with a unique structure and potential applications in a variety of scientific fields. Its complex synthesis method and limited availability make it challenging to work with, but its potential as a therapeutic agent and its ability to modulate various receptors in the body make it an interesting target for further investigation. Future research on 2,4,6-Cycloheptatriene-1-ethylamine could help to shed light on its mechanism of action and potential applications in pharmacology and drug development.
Méthodes De Synthèse
2,4,6-Cycloheptatriene-1-ethylamine can be synthesized through a variety of methods, including the reaction of cycloheptatriene with ethylamine in the presence of a catalyst. Other methods involve the use of other reagents such as sodium hydride or lithium aluminum hydride. The synthesis of 2,4,6-Cycloheptatriene-1-ethylamine is a complex process that requires careful control of reaction conditions to ensure the formation of the desired product.
Applications De Recherche Scientifique
2,4,6-Cycloheptatriene-1-ethylamine has been studied for its potential applications in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. One of the main areas of interest is the compound's ability to act as a ligand for various receptors in the body. This has led to investigations into its potential as a therapeutic agent for a range of diseases and conditions.
Propriétés
Numéro CAS |
100860-90-0 |
|---|---|
Nom du produit |
2,4,6-Cycloheptatriene-1-ethylamine |
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
2-cyclohepta-2,4,6-trien-1-ylethanamine |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2 |
Clé InChI |
ZMBUPYIGIKMHGB-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)CCN |
SMILES canonique |
CCNC1C=CC=CC=C1 |
Synonymes |
beta-Tropylethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
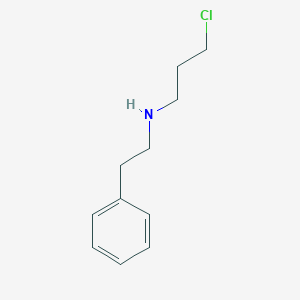
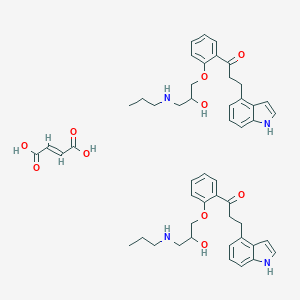

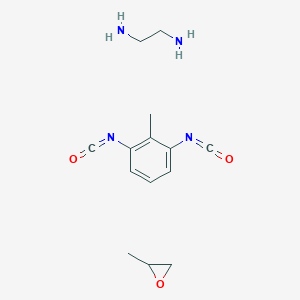

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
